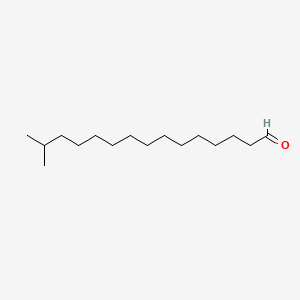

Isohexadecanal

Description

Structure

3D Structure

Properties

CAS No. |

62028-96-0 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

14-methylpentadecanal |

InChI |

InChI=1S/C16H32O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15-16H,3-14H2,1-2H3 |

InChI Key |

IKBYSGSLCRPWRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for Isohexadecanal and Its Derivatives

Strategic Chemical Synthesis Approaches

The synthesis of Isohexadecanal can be achieved through several distinct chemical strategies, each with its own set of precursors and reaction mechanisms. These approaches include building the carbon skeleton while introducing the aldehyde functionality, or tailoring a larger molecule to yield the desired product.

Hydroformylation, also known as the oxo process, is a cornerstone of industrial aldehyde synthesis. wikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org For this compound, the logical precursor would be a C15 olefin, specifically a methyl-branched pentadecene. The reaction is conducted at elevated temperatures (40-200 °C) and pressures (10-100 atm) using a mixture of carbon monoxide (CO) and hydrogen (H₂), often referred to as syngas. wikipedia.org

The process typically yields a mixture of linear (n) and branched (iso) aldehyde isomers. The formation of the branched isomer, which in this context would be this compound, is influenced by the structure of the olefin precursor and the reaction conditions. For instance, the hydroformylation of internal olefins often requires catalyst systems that can facilitate isomerization of the double bond to a terminal position, which then undergoes hydroformylation. rsc.orgnih.gov The choice of catalyst and ligands is paramount in directing the regioselectivity towards the desired branched product.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Olefin Precursor | C7-C14, C6-C12 α-olefins | The carbon chain length and branching determine the final aldehyde structure. wikipedia.orgcas.cn |

| Catalyst | Cobalt or Rhodium complexes | Influences activity, selectivity, and required reaction conditions. researchgate.net |

| Pressure | 4-30 MPa | Higher pressure generally increases the reaction rate. wikipedia.org |

| Temperature | 150-190 °C (Cobalt), lower for Rhodium | Affects reaction rate and catalyst stability. wikipedia.org |

| Syngas (H₂:CO) Ratio | Typically 1:1 | The stoichiometry of the reactants for the formylation. cbpbu.ac.in |

| Selectivity | Linear vs. Branched Aldehyde | Controlled by catalyst, ligands, and reaction conditions. acs.orguva.nl |

The synthesis of aldehydes through the reduction of carboxylic acids or their derivatives is a fundamental transformation, though it presents the challenge of avoiding over-reduction to the corresponding alcohol. acs.org The direct reduction of a carboxylic acid, such as 14-methylpentadecanoic acid, to this compound is difficult because aldehydes are more susceptible to reduction than the starting acid. acs.org

Several strategies have been developed to achieve this partial reduction:

Reduction of Acyl Chlorides: A common indirect method involves first converting the carboxylic acid to a more reactive derivative, like an acyl chloride. The acyl chloride can then be reduced to the aldehyde using specific reducing agents.

Catalytic Hydrosilylation: Modern methods employ catalytic systems for the selective reduction. For example, esters can be hydrosilylated using ruthenium catalysts to form alkyl silyl (B83357) acetals, which are then hydrolyzed to yield aldehydes. researchgate.net Nickel-catalyzed systems have also been developed for the direct, selective reduction of carboxylic acids to aldehydes using a silane (B1218182) reductant and an activator like dimethyl dicarbonate. acs.org These catalytic methods offer high yields without significant formation of the alcohol byproduct. acs.org

The successful application of these pathways allows for the synthesis of long-chain aldehydes from readily available fatty acid precursors. researchgate.net

Oxidative cleavage provides a method to synthesize aldehydes by breaking down larger molecules. This approach is particularly relevant for derivatives of unsaturated fatty acids obtained from natural sources. mdpi.com To produce this compound, a hypothetical precursor could be an unsaturated fatty acid with more than 16 carbon atoms and a specific branching pattern.

The core of this method is the scission of a carbon-carbon double bond. mdpi.com Key techniques include:

Ozonolysis: This is a widely used industrial process where ozone (O₃) cleaves the double bond. A reductive workup following ozonolysis yields aldehydes. mdpi.com For example, the reductive ozonolysis of oleic acid produces nonanal (B32974) and a bifunctional aldehyde-acid. mdpi.com

Oxidation with other agents: Alternatives to ozone include hydrogen peroxide (H₂O₂) and sodium periodate (B1199274), often used with a metal catalyst. nih.gov Iron-catalyzed one-pot methods have been developed that use H₂O₂ and sodium periodate to cleave internal alkenes into aldehydes with high yields, preventing over-oxidation to carboxylic acids. nih.gov These processes can be performed under mild conditions and allow for easy product isolation. nih.govgoogle.comgoogle.com

This compound (14-methylpentadecanal) possesses a chiral center at the C-14 position. Therefore, its synthesis can result in a racemic mixture of two enantiomers. Stereoselective synthesis aims to produce a single desired stereoisomer preferentially. msu.edu This is crucial when the biological or physical properties of the enantiomers differ.

While specific literature on the stereoselective synthesis of this compound is scarce, general principles of asymmetric synthesis can be applied:

Use of Chiral Catalysts: Asymmetric hydroformylation using chiral metal-ligand complexes can induce enantioselectivity, favoring the formation of one enantiomer over the other. Similarly, chiral catalysts can be used in the enantioselective reduction of a suitable ketone precursor.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the reaction to one stereochemical pathway. After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product.

Biocatalysis: Enzymes, such as lipases, can be used in kinetic resolutions of racemic alcohols, which could be precursors to chiral aldehydes. mdpi.com These enzymes selectively react with one enantiomer, allowing for the separation of the two. mdpi.com

These methods provide pathways to access optically active analogues of this compound, which are valuable for research in fields like fragrance chemistry and materials science. mdpi.comnih.govnih.gov

Oxidative Cleavage Routes to this compound

Catalytic Systems in this compound Production

Catalysts are central to the efficient and selective synthesis of this compound, particularly in industrial-scale hydroformylation processes. The choice of catalyst dictates the reaction conditions and the isomeric purity of the product.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which in the case of hydroformylation are typically liquid olefin and gaseous CO and H₂. wikipedia.org This setup allows for high activity and selectivity under milder conditions compared to heterogeneous systems.

The most prominent homogeneous catalysts for hydroformylation are based on cobalt and rhodium:

Cobalt Catalysts: The original oxo process used unmodified cobalt carbonyl (Co₂(CO)₈). These catalysts require harsh conditions (high pressure and temperature) but are robust and less expensive. The Shell process utilizes phosphine-modified cobalt complexes for the hydroformylation of C7–C14 olefins, which improves selectivity towards linear alcohols (after a subsequent hydrogenation step). wikipedia.org

Rhodium Catalysts: Rhodium complexes, typically modified with phosphine (B1218219) or phosphite (B83602) ligands (e.g., triphenylphosphine, PPh₃), are much more active than cobalt catalysts. researchgate.net This allows for reactions at lower pressures and temperatures, leading to higher selectivity. researchgate.net By tuning the electronic and steric properties of the ligands, the catalyst's performance can be optimized to favor either linear or branched aldehydes. acs.orguva.nl For producing a branched aldehyde like this compound, ligands that create significant steric hindrance around the metal center can enhance selectivity for the branched product. acs.org

| Catalyst System | Metal | Typical Ligands | Operating Conditions | Key Characteristics |

|---|---|---|---|---|

| BASF/Exxon Process | Cobalt | None (carbonyl) | High Pressure (~30 MPa), High Temp. (~150-170°C) | Robust, suitable for higher olefins, requires catalyst recovery via oxidation. wikipedia.org |

| Shell Process | Cobalt | Phosphines | Moderate Pressure (4-8 MPa), High Temp. (~150-190°C) | Good selectivity to linear products, catalyst recycled by distillation. wikipedia.org |

| Union Carbide/LPO Process | Rhodium | Triphenylphosphine (PPh₃) | Low Pressure (<2 MPa), Low Temp. (~100°C) | High activity and selectivity, sensitive to poisons. |

| Modern Research Systems | Rhodium | Bulky/Chelating Phosphines, Porphyrins | Mild | Tunable selectivity for branched aldehydes via ligand design. nih.govacs.orguva.nl |

Heterogeneous Catalysis in Aldehyde Synthesis

Heterogeneous catalysis is a cornerstone in the industrial production of aldehydes, offering advantages such as catalyst reusability and simplified product purification. wordpress.com These catalysts are crucial in reactions like hydroformylation, where olefins are converted to aldehydes. d-nb.info

The synthesis of aldehydes often involves the oxidation of primary alcohols. savemyexams.com Common oxidizing agents used in conjunction with heterogeneous catalysts include potassium dichromate (K₂Cr₂O₇) and potassium manganate (B1198562) (KMnO₄), typically acidified with dilute sulfuric acid. savemyexams.com The choice of metal in the catalyst can influence whether the resulting product is a saturated or unsaturated aldehyde. wordpress.com

Ruthenium-based catalysts, particularly supported on materials like γ-Al₂O₃, have demonstrated high efficacy in the reductive amination of aldehydes to primary amines. mdpi.com For instance, the amination of heptaldehyde using a Ru/γ-Al₂O₃ catalyst in methanol (B129727) has been shown to be an effective process. mdpi.com Another example is the use of a copper-based metal-organic framework (Cu-MOF), specifically Cu₂(BDC)₂(DABCO), which acts as an efficient heterogeneous catalyst for synthesizing symmetric carboxylic anhydrides from aldehydes through C-H bond activation. rsc.org

Recent innovations include the development of bi-functional Al-Ni-P heterogeneous catalysts. These have been successful in the direct and selective hydrogenation coupling of unsaturated aldehydes, such as cinnamaldehyde (B126680) and citral, with various alcohols to produce unsaturated ethers with high yields. mdpi.com

Table 1: Examples of Heterogeneous Catalysts in Aldehyde-Related Synthesis

| Catalyst | Reactants | Product | Key Features |

| Ru/γ-Al₂O₃ | Heptaldehyde, NH₃, H₂ | Primary amines | Effective for reductive amination. mdpi.com |

| Cu₂(BDC)₂(DABCO) | Aldehydes | Symmetric carboxylic anhydrides | C-H bond activation, catalyst is reusable. rsc.org |

| Al-Ni-P | Unsaturated aldehyde, Alcohol | Unsaturated ether | Bi-functional, high yield under mild conditions. mdpi.com |

| Phosphine-containing porous polymer with Rhodium | Octene-1, Syngas | Aldehydes | Used in hydroformylation, catalyst can be used repeatedly. d-nb.info |

Biocatalytic Transformations for this compound Precursors

Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov Enzymes like lipases, cytochrome P450 monooxygenases (CYP450s), and others are increasingly used for producing precursors to complex molecules like this compound. nih.govrsc.org

Lipases are particularly versatile, capable of catalyzing ester bond formation in non-aqueous media, which is a key step in producing various polyesters and other specialty chemicals from biomass-derived monomers. wur.nl These enzymes can be used for the synthesis of ε-caprolactone co-polymers and polyesteramides. wur.nl

Cytochrome P450 monooxygenases are notable for their ability to perform selective oxyfunctionalization of C-H bonds. rsc.org For example, CYP505A30 can hydroxylate saturated fatty acids and primary fatty alcohols, which are potential precursors for long-chain aldehydes. rsc.org This enzyme also accepts alkanes, enabling the production of non-vicinal diols through sequential oxygenation. rsc.org

The synthesis of N-alkanoyl-N-methylglucamides (MEGAs), which are non-toxic surfactants, can be achieved using a truncated carboxylic acid reductase construct (CARmm-A). nih.gov This biocatalytic route demonstrates selective amide bond formation, which is a significant advancement for creating complex molecules from bio-based feedstocks. nih.gov

Ionic liquids are sometimes used as solvents in biocatalytic processes to enhance the solubility of substrates like carbohydrates and cellulose, further expanding the range of possible transformations. mdpi.com

Advanced Synthetic Techniques and Platforms

Modern synthetic chemistry has seen the advent of advanced techniques that offer significant improvements in efficiency, selectivity, and sustainability over traditional methods.

Microwave-Assisted Synthesis of this compound-Related Structures

Microwave-assisted synthesis has been shown to accelerate various chemical transformations, often leading to higher yields and shorter reaction times. researchgate.netnih.gov This technique has been successfully applied to the conversion of aldehydes into other functional groups. For example, aromatic aldehydes can be efficiently converted to their corresponding nitriles in a one-pot reaction under microwave irradiation. researchgate.neteurjchem.com The process typically involves the formation of an oxime intermediate, followed by dehydration. nih.gov

Microwave irradiation has also been utilized in the Cannizzaro reaction, where aldehydes are disproportionated into a mixture of an alcohol and a carboxylic acid. researchgate.net Furthermore, the synthesis of 2-aminopyridines from β-halo α,β-unsaturated aldehydes has been achieved through a microwave-assisted Knoevenagel reaction. thieme-connect.com

Table 2: Microwave-Assisted Reactions Involving Aldehydes

| Reaction Type | Aldehyde Type | Product | Conditions |

| Nitrile Synthesis | Aromatic | Nitrile | 150 °C, 5 minutes. researchgate.neteurjchem.com |

| Cannizzaro Reaction | Aromatic, Heteroaromatic, Aliphatic | Alcohol and Carboxylic Acid | Optimized power, temperature, and time. researchgate.net |

| 2-Aminopyridine Synthesis | β-halo α,β-unsaturated | 2-Aminopyridine | Knoevenagel reaction conditions. thieme-connect.com |

Electrochemical Synthesis Pathways for Aldehydes

Electrochemical methods provide a sustainable alternative for synthesizing aldehydes and their derivatives, often avoiding the need for harsh reagents and catalysts. organic-chemistry.orgthieme-connect.com The electrosynthesis of aldehydes can be achieved through the electrolysis of an organic halide and an N,N-disubstituted formamide (B127407) in a single-compartment cell, followed by hydrolysis. google.com This method utilizes a reducing metal anode (e.g., zinc, aluminum, or magnesium) and an inert cathode. google.com

A tandem electrochemical-chemical catalysis strategy has been developed for the selective oxidation of alcohols to aldehydes. rsc.org This system spatially decouples hypochlorite (B82951) electro-generation from the heterogeneous TEMPO-catalyzed alcohol oxidation, allowing for high current densities and efficient conversion. rsc.org This approach has demonstrated high space-time yields for benzaldehyde (B42025) synthesis and has been applied to the gram-scale synthesis of steroidal aldehydes. rsc.org

Furthermore, electrochemical methods have been developed for the synthesis of peptide aldehydes via the C-N bond cleavage of cyclic amines, offering a metal-free and biocompatible route to these important biomolecules. nih.gov

Flow Chemistry Applications in Continuous this compound Production

Flow chemistry offers significant advantages for the continuous production of chemicals, including improved safety, better heat and mass transfer, and straightforward scalability. acs.org This technology is particularly well-suited for highly reactive and exothermic processes, such as the reduction of esters to aldehydes using diisobutylaluminum hydride (DIBAL-H). acs.org A pilot-scale continuous flow process for this reduction has been reported with a product output of 0.72 to 1.2 kg/h . acs.org

Flow chemistry has also been applied to aldol (B89426) condensations, which are crucial for C-C bond formation in the synthesis of larger molecules. beilstein-journals.org Continuous flow systems allow for strict temperature control, which is critical for minimizing side reactions in aldol condensations. beilstein-journals.org The technology has been used in the synthesis of various natural products and active pharmaceutical ingredients, demonstrating its versatility and reproducibility. scielo.br For instance, the synthesis of the aldehyde fragment of a complex molecule was achieved in a multi-step process where nine of the thirteen steps were performed in a flow regime. scielo.br

Reaction Optimization and Mechanistic Investigations

Optimizing reaction conditions and understanding the underlying mechanisms are fundamental to developing efficient and reliable synthetic methods. ucla.edu Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) and Bayesian optimization, which can more efficiently explore the complex, multidimensional parameter space of a chemical reaction compared to traditional one-factor-at-a-time (OFAT) methods. ucla.eduwhiterose.ac.uk

Mechanistic studies provide crucial insights that can guide reaction optimization. mckgroup.org Techniques such as reaction progress kinetic analysis are powerful for understanding complex catalytic reactions. mckgroup.org For electrochemical reactions, cyclic voltammetry and chronoamperometry are valuable tools for interrogating reaction mechanisms and optimizing conditions. rsc.org

For instance, in the context of nickel-catalyzed cross-couplings, additive mapping has been used to rapidly expand the utility of a reaction while simultaneously generating mechanistic insight. nih.gov This approach led to the discovery that phthalimide (B116566) can act as an additive to overcome limitations in metallaphotoredox decarboxylative arylation. nih.gov

In the synthesis of this compound itself, one documented method involves the hydroformylation of a C15 olefin obtained from cracking, followed by condensation with urea (B33335) in the presence of a gaseous hydrogen halide catalyst. google.com

Design of Experiments (DoE) in this compound Process Development

Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between various factors affecting a process and its outcomes. In the context of this compound synthesis via hydroformylation, DoE is instrumental in optimizing reaction conditions to maximize aldehyde yield and selectivity towards the desired branched product. ifpenergiesnouvelles.fr

Detailed Research Findings:

Research on the hydroformylation of long-chain olefins, a process analogous to this compound synthesis, demonstrates the utility of DoE. For instance, in the development of a cobalt-catalyzed hydroformylation process, a D-Optimal design can be employed to investigate the influence of multiple factors. ifpenergiesnouvelles.fr The primary objective is to map the interactions between critical parameters and their effect on catalyst activity and selectivity. ifpenergiesnouvelles.fr

Key parameters typically investigated in such a DoE study include:

Temperature: Influences reaction rate and catalyst stability.

Pressure (Syngas Pressure): Affects the concentration of CO and H2 in the reaction medium, influencing both rate and selectivity. ifpenergiesnouvelles.fr

Catalyst Concentration: A primary driver of the reaction rate.

Ligand-to-Metal Ratio (L/M): Crucial for catalyst stability and for steering selectivity towards linear or branched products. mt.com

Substrate Concentration: The amount of the starting C15 olefin.

Solvent or Phase Ratio: In biphasic systems, the ratio of the catalyst-containing phase to the product-containing phase can be a critical parameter. ifpenergiesnouvelles.fr

A DoE approach allows researchers to move beyond a one-factor-at-a-time approach, revealing complex interactions. For example, an experimental design might show that the optimal temperature is dependent on the specific syngas pressure used. The study on cobalt hydroformylation in ionic liquids using a DoE approach identified temperature and the ratio of the organic phase to the ionic liquid phase as the most critical parameters influencing the process. ifpenergiesnouvelles.fr This strategy enables the rapid prediction of system performance across a wide experimental range and helps identify optimal operating conditions with a minimal number of experiments. ifpenergiesnouvelles.fr

Interactive Data Table: Example of a DoE Factorial Design for this compound Synthesis Optimization

The following table illustrates a simplified factorial design to study the effects of Temperature, Pressure, and Catalyst Concentration on the yield of this compound. The yield percentages are hypothetical and for illustrative purposes.

| Experiment Run | Temperature (°C) | Pressure (bar) | Catalyst Conc. (mol%) | This compound Yield (%) |

| 1 | 120 | 50 | 0.05 | 75 |

| 2 | 140 | 50 | 0.05 | 85 |

| 3 | 120 | 70 | 0.05 | 78 |

| 4 | 140 | 70 | 0.05 | 88 |

| 5 | 120 | 50 | 0.10 | 82 |

| 6 | 140 | 50 | 0.10 | 92 |

| 7 | 120 | 70 | 0.10 | 86 |

| 8 | 140 | 70 | 0.10 | 95 |

Data is illustrative and based on principles of hydroformylation optimization.

By analyzing the results from such a design, process chemists can build a mathematical model that predicts the yield at any point within the studied range, allowing for the precise identification of the optimal conditions for this compound production.

Kinetic Modeling and Mechanistic Elucidation of this compound Formation

Kinetic modeling is a crucial tool for understanding the detailed reaction pathways and rates of the various steps involved in the synthesis of this compound. mpg.de By developing a robust kinetic model, it is possible to predict the behavior of the reaction system under different conditions, troubleshoot operational issues, and design more efficient reactors. mpg.dentnu.no

Detailed Research Findings:

The hydroformylation of olefins is a complex catalytic cycle involving several competing and consecutive reactions. For a C15 olefin leading to this compound, the main reactions include:

Hydroformylation: The primary reaction forming both the desired branched this compound and its linear isomer. mpg.de

Isomerization: The catalyst can shift the position of the double bond in the starting olefin, leading to a mixture of isomers that can then be hydroformylated. rsc.org This is a critical side reaction as it directly impacts the final product distribution. rsc.orgmpg.de

Hydrogenation: The olefin can be hydrogenated to the corresponding alkane (isohexadecane), representing a loss of yield. mpg.deacs.org

A mechanistic kinetic model for the hydroformylation of long-chain olefins, such as n-decene, has been developed based on the well-accepted Wilkinson cycle for rhodium catalysts. mpg.de This model can be adapted to describe the formation of this compound. It consists of a series of elementary steps, including catalyst activation, olefin coordination, migratory insertion (which determines branched vs. linear product formation), CO insertion, hydrogenolysis, and catalyst regeneration. mpg.de

The rate of reaction is often found to be first order with respect to the catalyst and substrate concentration, and the partial pressure of hydrogen. ntnu.no However, the effect of carbon monoxide partial pressure can be more complex, sometimes showing an optimal value beyond which it can inhibit the reaction by forming inactive catalyst complexes. ntnu.no

Kinetic studies involve performing a series of experiments where parameters like temperature, pressure, and reactant concentrations are systematically varied, and the concentrations of reactants and products are monitored over time. ntnu.no By fitting the experimental data to different plausible rate equations derived from the proposed mechanism, the kinetic parameters (rate constants, activation energies) can be estimated. mpg.dentnu.no This allows for the identification of the rate-determining step and provides a quantitative understanding of the influence of different variables on the reaction network. ntnu.no

Interactive Data Table: Key Reactions and Kinetic Parameters in a Simplified this compound Formation Model

This table outlines the key reaction pathways and hypothetical kinetic parameters that would be determined in a modeling study for this compound synthesis.

| Reaction Pathway | Description | Key Kinetic Parameters | Typical Influencing Factors |

| Hydroformylation (Branched) | Formation of this compound | Rate constant (k_branched), Activation Energy (Ea_branched) | Temperature, H2 pressure, CO pressure, Catalyst type |

| Hydroformylation (Linear) | Formation of n-Hexadecanal | Rate constant (k_linear), Activation Energy (Ea_linear) | Temperature, H2 pressure, CO pressure, Ligand structure |

| Olefin Isomerization | Shifting of C=C bond in the C15 olefin | Rate constant (k_iso), Activation Energy (Ea_iso) | Temperature, Catalyst type |

| Olefin Hydrogenation | Formation of Isohexadecane | Rate constant (k_hydro), Activation Energy (Ea_hydro) | Temperature, H2 pressure |

Data is illustrative and based on established principles of hydroformylation kinetic modeling. mpg.dentnu.no

Such a model allows for the simulation of the entire process, predicting the evolution of all chemical species over time and enabling the optimization of the process to maximize the production of the target molecule, this compound. mpg.de

Advanced Spectroscopic and Analytical Characterization of Isohexadecanal

High-Resolution Structural Elucidation Techniques

The precise chemical structure of isohexadecanal is determined through a combination of powerful spectroscopic methods that provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. rsc.org

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton (-CHO) typically appears as a triplet in the downfield region, around 9.6-9.8 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the methyl groups on the iso-branching would appear as doublets in the upfield region, typically between 0.8 and 1.0 ppm. The numerous methylene (-CH2-) and methine (-CH-) protons of the long alkyl chain produce a complex multiplet in the region of 1.1-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. ucl.ac.uk The carbonyl carbon of the aldehyde group is highly deshielded and resonates at the low-field end of the spectrum, typically in the range of 200-205 ppm. libretexts.org The carbons of the methyl groups are found at the high-field end, around 10-30 ppm. The signals for the methylene and methine carbons of the alkyl chain appear in the intermediate region of the spectrum. libretexts.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling relationships, helping to piece together the sequence of protons along the alkyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. mdpi.com

| NMR Data for this compound | |

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H (Aldehydic) | 9.6 - 9.8 (triplet) |

| ¹H (Alkyl Chain) | 0.8 - 2.5 (multiplets and doublets) |

| ¹³C (Carbonyl) | 200 - 205 |

| ¹³C (Alkyl Chain) | 10 - 70 |

This table presents typical chemical shift ranges for the key functional groups in this compound. Actual values can vary based on the solvent and specific isomer.

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org In the analysis of this compound, MS provides crucial information about its molecular formula and fragmentation pattern, which aids in its identification and the differentiation of isomers.

Upon ionization in the mass spectrometer, the this compound molecule (the molecular ion) can undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The fragmentation pattern is like a fingerprint for the molecule. Common fragmentation pathways for long-chain aldehydes include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or an alkyl radical.

Beta-cleavage: Cleavage of the bond beta to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-bond. This typically results in a neutral alkene and a charged enol fragment. libretexts.org

The analysis of these fragment ions allows for the determination of the branching points in the this compound isomer. Different isomers of hexadecanal (B134135) will produce distinct fragmentation patterns, enabling their identification.

| Common Mass Spectral Fragments for Aldehydes | |

| Fragmentation Process | Resulting Ion/Loss |

| Alpha-cleavage | [M-H]⁺, [M-R]⁺ |

| McLafferty Rearrangement | Characteristic neutral loss and enol fragment |

This table highlights common fragmentation processes observed for aldehydes in mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. edinst.comphotothermal.com Both techniques probe the vibrational modes of molecular bonds, but they are governed by different selection rules. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. photothermal.com In the IR spectrum of this compound, a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is observed in the region of 1720-1740 cm⁻¹. Another characteristic feature is the C-H stretching vibration of the aldehyde proton, which appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-H stretching and bending vibrations of the long alkyl chain give rise to strong absorptions in the regions of 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹, respectively. elsevier.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. photothermal.com For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com While the C=O stretch is also visible in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-C bond vibrations within the alkyl backbone, which are often weak in the IR spectrum, can give rise to strong signals in the Raman spectrum, providing valuable information about the carbon skeleton. The symmetric C-H stretching vibrations of the alkyl groups are also typically strong in the Raman spectrum. elsevier.com

| Vibrational Spectroscopy Data for this compound | |

| Functional Group | Characteristic IR Frequency (cm⁻¹) |

| C=O (Aldehyde) | 1720 - 1740 (strong) |

| C-H (Aldehyde) | ~2720 and ~2820 (weak) |

| C-H (Alkyl) | 2850 - 2960 (strong) |

This table summarizes the key infrared absorption frequencies for the functional groups in this compound.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, determining its purity, and quantifying its concentration.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. wikipedia.org In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. thermofisher.com The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for identification. innovatechlabs.com

Purity Analysis: By using a suitable capillary column (e.g., a non-polar or mid-polar column), this compound can be separated from impurities or other components in a sample. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity.

Trace Analysis: GC is highly sensitive and can be used to detect and quantify trace amounts of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a powerful two-dimensional analytical tool. wikipedia.orgnih.gov The GC separates the components of the mixture, and the MS provides mass spectra for each separated component, allowing for positive identification. wikipedia.org This is considered a "gold standard" for the identification of volatile organic compounds. wikipedia.org The mass spectrometer can be operated in full scan mode to acquire the full mass spectrum for identification or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of target analytes like this compound.

| GC and GC-MS Parameters for this compound Analysis | |

| Parameter | Typical Conditions |

| Column Type | Non-polar (e.g., DB-5ms) or mid-polar |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| MS Ionization | Electron Ionization (EI) |

This table outlines typical parameters for the GC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and HPLC-MS for Complex Mixtures

High-performance liquid chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally labile compounds. advancechemjournal.comwikipedia.org While this compound is volatile and well-suited for GC, HPLC can be employed for its analysis, particularly in complex matrices or when derivatization is performed to enhance detection. openaccessjournals.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential interactions of the analytes with the stationary phase. shimadzu.com For aldehydes like this compound, derivatization with a UV-absorbing or fluorescent tag, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), is often performed. This allows for sensitive detection using UV-Visible or fluorescence detectors.

HPLC-MS: The coupling of HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. This is particularly useful for analyzing complex mixtures where chromatographic co-elution might occur. The mass spectrometer can provide molecular weight information and structural data for the eluting compounds, confirming the identity of the derivatized this compound.

| HPLC and HPLC-MS Considerations for Aldehyde Analysis | |

| Technique | Application Note |

| HPLC | Often requires derivatization (e.g., with DNPH) for sensitive UV or fluorescence detection. |

| HPLC-MS | Provides definitive identification and quantification, especially in complex samples. |

This table provides key considerations for the HPLC-based analysis of aldehydes.

Advanced Detection Systems and Coupling Techniques

The detection and quantification of this compound, particularly at trace levels, rely on advanced detection systems that are often coupled with powerful separation techniques. Modern analytical workflows prioritize detectors offering high sensitivity, selectivity, and a wide dynamic range. In the context of this compound analysis, detectors are typically integrated with gas chromatography (GC) or liquid chromatography (LC) systems.

Mass spectrometry (MS) detectors, especially when coupled with GC (GC-MS), represent the gold standard for identifying and quantifying volatile compounds like this compound. chemijournal.com A single quadrupole mass spectrometer is commonly used for routine analysis, capable of both targeted selected ion monitoring (SIM) for high sensitivity and untargeted full scan acquisition to identify unknown compounds. thermofisher.com The ion source in a GC-MS system plays a critical role, with electron ionization (EI) being a common method for generating characteristic fragmentation patterns that serve as a molecular fingerprint, which can be compared against spectral libraries for positive identification.

For applications demanding even higher resolution and mass accuracy, Time-of-Flight (TOF) mass spectrometers (GC-TOF-MS) are employed. These systems provide superior mass resolution, enabling the differentiation of this compound from other compounds with very similar molecular weights.

In addition to mass spectrometry, other detectors can be utilized depending on the analytical goal. The Flame Ionization Detector (FID) is a robust and highly sensitive detector for organic compounds. While it does not provide structural information like a mass spectrometer, its reliability and quantitative accuracy make it suitable for established quality control methods where the identity of this compound is already known.

The coupling of these detectors to a separation system is achieved via an interface. For GC-MS, the interface must accommodate the pressure difference between the GC column outlet (near atmospheric pressure) and the high vacuum of the mass spectrometer. chemijournal.com This integration allows for the continuous introduction of the separated analyte from the chromatograph into the detector for real-time analysis, forming a powerful hyphenated system. iosrjournals.org

Emerging Spectroscopic and Imaging Approaches

The characterization of this compound is increasingly benefiting from emerging analytical techniques that provide more comprehensive information than traditional methods. These approaches often involve the integration of multiple technologies or the use of novel spectroscopic principles to probe molecular structure, interactions, and spatial distribution with enhanced sensitivity and specificity.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures containing this compound. ajrconline.org This "marriage" of two analytical techniques provides a multidimensional dataset, enhancing both qualitative and quantitative analysis. ajrconline.orgijsrtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile, thermally stable compound, this compound is ideally suited for GC-MS analysis. chemijournal.com In this technique, the gas chromatograph separates this compound from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column. innovatechlabs.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for unambiguous identification. notulaebotanicae.romdpi.com Fast GC-MS methods can be developed for high-throughput screening, significantly reducing analysis time. wur.nl

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is the primary tool for volatile aldehydes, LC-MS is crucial for analyzing this compound derivatives or for samples in complex, non-volatile matrices. ijpsjournal.com LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. ijsrtjournal.comijpsjournal.com This is particularly useful if this compound has been derivatized to improve its ionization efficiency or to make it amenable to a specific type of chromatographic separation.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For definitive structural elucidation without relying on mass spectral libraries, LC-NMR is a powerful, albeit less common, hyphenated technique. iosrjournals.orgijsrtjournal.com After separation by LC, the sample flows through a specialized NMR flow cell. The resulting NMR spectrum provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the this compound molecule, confirming its branched structure and the presence of the aldehyde functional group. hmdb.cahmdb.calibretexts.org

Interactive Table: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Information Provided | Primary Application for this compound |

| GC-MS | Volatility & Polarity | Mass-to-charge ratio of ionized fragments | Molecular weight and structural fingerprint for identification and quantification. innovatechlabs.com | Analysis of volatile samples, purity assessment, and identification in complex mixtures. thermofisher.com |

| LC-MS | Polarity & Partitioning | Mass-to-charge ratio of molecular ions | Molecular weight confirmation and quantification, especially for derivatives. ijpsjournal.com | Analysis in non-volatile matrices or after chemical derivatization. |

| LC-NMR | Polarity & Partitioning | Nuclear magnetic resonance of ¹H and ¹³C nuclei | Definitive structural elucidation and stereochemistry. researchgate.net | Unambiguous structure confirmation of this compound or related isomers. |

| LC-FTIR | Polarity & Partitioning | Infrared absorption by functional groups | Identification of specific functional groups (e.g., C=O, C-H). iosrjournals.org | Confirmation of the aldehyde functional group post-separation. |

Surface-enhanced spectroscopies are a class of techniques that dramatically amplify the spectroscopic signal of molecules located at or near a specially prepared surface.

Surface-Enhanced Raman Spectroscopy (SERS) is the most prominent of these methods. wikipedia.org Standard Raman spectroscopy provides vibrational (fingerprint) information about a molecule but suffers from inherently weak signals. novapublishers.com SERS overcomes this limitation by adsorbing the analyte onto a roughened metal surface (typically silver, gold, or copper) or onto metallic nanoparticles. wikipedia.orgaps.org This proximity to the metal nanostructures can enhance the Raman signal by factors of a million or more, enabling the detection of even single molecules. aps.org

The primary enhancement mechanism is electromagnetic, arising from the excitation of localized surface plasmons on the metal surface by the incident laser light. aps.org A secondary, chemical enhancement mechanism can also contribute, involving charge-transfer interactions between the analyte and the surface. aps.org

For this compound, SERS offers the potential to study its behavior at interfaces, such as its adsorption onto metallic surfaces or its interaction with other molecules in a surface-confined environment. This could be relevant in materials science or in understanding its role in surface-mediated chemical processes. The SERS spectrum would provide detailed structural information, allowing researchers to observe changes in the aldehyde group or the alkyl chain upon adsorption.

Microscopic and imaging spectroscopies combine the spatial resolution of microscopy with the chemical identification power of spectroscopy. themcsgroup.co.uk These techniques generate chemical maps, revealing the distribution of specific components within a sample. cappa.iejascoinc.com

FTIR Microscopy: Fourier-Transform Infrared (FTIR) microscopy combines an optical microscope with an FTIR spectrometer to analyze microscopic sample areas. themcsgroup.co.ukjascoinc.com It can measure the infrared spectrum of a specific location on a sample, identifying the functional groups present. specificpolymers.com By scanning the sample point-by-point or using array detectors, a hyperspectral image can be created where each pixel contains a full IR spectrum. jascoinc.com This would allow for the visualization of this compound's distribution within a polymer film, on a surface, or as a contaminant in a material, based on the characteristic absorption band of its aldehyde carbonyl group (C=O). jascoinc.com

Raman Microscopy: Similar to FTIR microscopy, Raman microscopy couples a Raman spectrometer with a microscope. It provides vibrational spectra with high spatial resolution, often down to the sub-micrometer level. mdpi.com Raman microscopy is particularly advantageous for analyzing samples in aqueous environments due to water's weak Raman scattering. It can be used to create detailed 2D or 3D chemical maps of a sample, identifying the location and concentration of this compound without the need for labels or extensive sample preparation. mdpi.com

Interactive Table: Comparison of Microscopic and Imaging Techniques

| Technique | Principle | Information Provided | Spatial Resolution | Application for this compound |

| FTIR Microscopy | Infrared absorption by molecular functional groups. nanofase.eujasco-global.com | Chemical map based on the distribution of functional groups (e.g., C=O, C-H). jascoinc.com | ~3-10 µm | Identifying and mapping this compound contamination in materials or analyzing its distribution in formulated products. |

| Raman Microscopy | Inelastic scattering of laser light by molecular vibrations. | High-resolution chemical image showing the spatial distribution of specific molecules. mdpi.com | <1 µm | High-resolution mapping of this compound in heterogeneous materials, biological samples, or at interfaces. |

Biogeochemical Cycling and Environmental Fate of Isohexadecanal

Environmental Distribution and Transport Dynamics

The environmental distribution and transport of the C16 branched aldehyde, isohexadecanal, are governed by its specific physicochemical properties. As a long-chain aldehyde, its behavior in the atmosphere, water, and soil is dictated by processes such as partitioning, dispersion, adsorption, and leaching.

Atmospheric Partitioning and Dispersion

This compound is a volatile organic compound (VOC), meaning it can be released into the atmosphere from various sources. Once in the atmosphere, its distribution is influenced by its vapor pressure and its partitioning between the gas phase and atmospheric particles. tandfonline.comresearchgate.net Aldehydes in the atmosphere can originate from direct emissions, such as industrial processes or incomplete combustion, or be formed secondarily through the photochemical oxidation of other hydrocarbons. tandfonline.comconsolidated-chemical.com

The partitioning of a VOC like this compound between the gas and particulate phases is a critical factor in its atmospheric fate. This is often described by the gas-particle partitioning coefficient (K_p), which measures the compound's distribution between the two phases. tandfonline.com While specific experimental data for this compound is limited, its estimated low vapor pressure suggests it will have a tendency to adsorb onto atmospheric particulate matter. This partitioning behavior affects its atmospheric lifetime and transport distance, as particle-bound compounds are subject to different removal processes (like wet and dry deposition) than those in the gas phase.

The dispersion of this compound in the atmosphere is then governed by meteorological conditions, including wind speed and direction, as well as atmospheric stability.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Source |

|---|---|---|

| Boiling Point | 307.36 °C @ 760 mm Hg | jst.go.jp |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C | jst.go.jp |

| logP (o/w) | 6.871 | jst.go.jp |

| Water Solubility | 0.05748 mg/L @ 25 °C | jst.go.jp |

Note: The data in this table are estimated values and should be treated as such. Experimental verification is needed for definitive values.

Aquatic System Fate and Sediment Interactions

When introduced into aquatic systems, the fate of this compound is largely determined by its low water solubility and high octanol-water partition coefficient (logP). jst.go.jp These properties indicate a strong tendency for the compound to move from the water column and adsorb onto organic matter present in suspended solids and bottom sediments. nih.govrsc.org This process, known as sorption, can lead to the accumulation of the compound in the sediment bed, which then acts as a sink. researchgate.net

The interaction with sediments is a key aspect of the environmental fate of hydrophobic organic compounds. desiccantsmanufacturers.com The process can be complex, often involving an initial rapid sorption phase followed by a much slower, long-term sequestration within the sediment matrix. viu.ca Desorption, the release of the compound from the sediment back into the water column, is often a slow and limited process, meaning that once sequestered, this compound is likely to persist in the sediment for extended periods. desiccantsmanufacturers.comviu.ca The characteristics of the sediment, such as its organic carbon content and particle size distribution, will significantly influence the extent of adsorption. researchgate.net

Soil Matrix Adsorption and Leaching

In the terrestrial environment, the behavior of this compound is primarily governed by its interaction with the soil matrix. Due to its hydrophobic nature, it is expected to have a strong affinity for the organic matter component of soil. nih.govcapes.gov.br This adsorption to soil organic matter significantly reduces its mobility and the likelihood of it leaching into groundwater. purdue.eduoup.com

The potential for a chemical to leach through the soil profile is inversely related to its adsorption coefficient (K_d) or the organic carbon-normalized adsorption coefficient (K_oc). For a compound with a high logP like this compound, a high K_oc value would be expected, indicating strong binding to soil and low leaching potential. oup.com Studies on other long-chain organic compounds have shown that they are strongly retained in the upper soil layers, with minimal distribution to lower soil profiles and porewater. purdue.edu The properties of the soil, including its organic carbon content, clay content, and pH, will all influence the degree of adsorption and subsequent potential for leaching. oup.com Research on aldehydes has shown that saturated aldehydes can exhibit good resistance to leaching from clay matrices. rsc.org

Abiotic Degradation Mechanisms in Natural Environments

This compound can be broken down in the environment through non-biological (abiotic) processes, primarily photodegradation in the atmosphere and, to a lesser extent, hydrolysis in aquatic environments.

Photodegradation Processes and Quantum Yields of this compound

In the atmosphere, aldehydes are susceptible to degradation by sunlight, a process known as photodegradation or photolysis. tandfonline.comjst.go.jp This occurs when a molecule absorbs light energy, leading to the breaking of chemical bonds. The atmospheric lifetime of aldehydes is often governed by their reaction with hydroxyl radicals (•OH) and by photolysis. nih.gov For longer-chain aldehydes, photolysis can proceed through different pathways, including the formation of a ketene (B1206846) and molecular hydrogen, or fragmentation into smaller molecules like an alkene, carbon monoxide, and hydrogen. copernicus.orgresearchgate.net

The efficiency of photodegradation is quantified by the quantum yield (Φ), which is the number of molecules that react for each photon of light absorbed. researchgate.netresearchgate.net The quantum yield for the photolysis of aldehydes can be dependent on the wavelength of light and environmental conditions such as pressure. researchgate.net For example, studies on C3-C7 aldehydes have shown that total quantum yields can decrease with increasing pressure due to the collisional deactivation of the photoexcited molecules. researchgate.net While specific quantum yield data for this compound is not available, studies on similar long-chain aldehydes indicate that photolysis is a significant atmospheric degradation pathway. ucr.edu

Table 2: General Photodegradation Products of Long-Chain Aldehydes

| Reactant | Major Products | Source |

|---|---|---|

| n-Butanal | Ethene, CO, Vinyl alcohol, Ethanal | researchgate.net |

| n-Pentanal | Propene, CO, Vinyl alcohol, Ethanal | researchgate.net |

| n-Hexanal | Butene, CO, Vinyl alcohol, Ethanal | researchgate.net |

This table provides examples of photodegradation products for straight-chain aldehydes and is intended to be illustrative of the potential degradation pathways for long-chain aldehydes in general.

Hydrolytic Stability and Pathways of this compound

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. viu.ca For aldehydes, hydrolysis can occur, though it is generally a slow process for simple aliphatic aldehydes under neutral environmental pH conditions. nih.gov The reaction involves the nucleophilic addition of water to the carbonyl group, which can be catalyzed by either acid or base. ucr.eduresearchgate.net

The stability of aldehydes towards hydrolysis is influenced by their structure. nih.gov While aromatic aldehydes can be more resistant to hydrolysis, aliphatic aldehydes can undergo this reaction, although often at slow rates. nih.govmasterorganicchemistry.com The rate of hydrolysis for aliphatic aldehydes can be influenced by the carbon chain length. researchgate.net Given the long, branched alkyl chain of this compound, its hydrolysis rate in natural waters is expected to be low, and it is likely to be a minor degradation pathway compared to other processes like biodegradation or photodegradation in the atmosphere.

Oxidative Transformation Mechanisms in Environmental Compartments

No specific studies detailing the oxidative transformation mechanisms of this compound in environmental compartments (air, water, soil, or sediment) were identified.

In general, aldehydes can undergo oxidative degradation in the environment through various chemical and photochemical processes. mdpi.comresearchgate.net In the atmosphere, they can be subject to photooxidation, reacting with hydroxyl radicals (•OH). epa.gov In aqueous environments, oxidation can also occur, potentially catalyzed by light or other reactive species. acs.org The structure of an aldehyde, such as being a long-chain saturated alkanal, influences its reactivity and the biological nucleophiles it may interact with. researchgate.netnih.govacs.org However, without specific experimental data for this compound, its environmental persistence, reaction kinetics, and transformation products remain uncharacterized.

Biotransformation and Biodegradation Studies

There is no specific information available on the biotransformation and biodegradation of this compound. General information indicates that aldehydes as a class can be toxic to microorganisms, which may prevent their accumulation. mdpi.comsciepublish.com

No research detailing the microbial degradation pathways of this compound by specific environmental microorganisms was found.

Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. asm.org For hydrocarbons and related molecules, degradation is often initiated by enzymes like oxygenases or hydroxylases, which introduce functional groups that facilitate further breakdown through metabolic pathways such as β-oxidation. ontosight.ai The rate and extent of biodegradation can be influenced by the chemical's structure; for instance, studies on other C16 compounds like n-hexadecane and methyl ester sulphonates (MES) show that carbon chain length and structure affect microbial degradation rates. researchgate.netnih.gov However, the specific pathways, enzymes, and microbial species involved in the degradation of the branched C16 aldehyde, this compound, have not been documented.

There are no available studies on the specific enzymatic biotransformations of this compound in environmental contexts.

Enzymes are key drivers of biotransformation for organic pollutants. mdpi.com Aldehydes can be enzymatically converted to corresponding alcohols or carboxylic acids by dehydrogenases. sciepublish.comnih.gov While the potential for such transformations exists for this compound, the specific enzymes, their efficiency, and the resulting metabolites in an environmental setting are unknown.

Specific data on the bioavailability and microbial uptake mechanisms of this compound could not be located.

The bioavailability of an organic compound is a critical factor controlling its susceptibility to microbial degradation. researchgate.net Factors such as water solubility, sorption to environmental matrices, and the compound's ability to cross microbial cell membranes govern its accessibility to intracellular enzymes. directpcw.com For hydrophobic compounds, uptake can be facilitated by passive diffusion or the production of biosurfactants by microorganisms. directpcw.com The efficiency of uptake for aldehydes and ketones by plants, for example, is linked to metabolic conversion within the cells. researchgate.net However, without specific studies, the bioavailability of this compound to environmental microorganisms and the mechanisms they might employ for its uptake remain speculative.

Enzymatic Biotransformations in Environmental Contexts

Ecological Impact Assessments in Non-Target Organisms

No ecological impact assessments specifically for this compound on non-target organisms were found in the reviewed literature.

There is no available research on the influence of this compound on aquatic microbial communities and algae.

Chemicals released into aquatic environments can have significant effects on microbial populations, which form the base of the food web. mmsl.cz Aldehydes as a class of compounds can exhibit toxicity to aquatic life, with effects varying based on the aldehyde's specific structure (e.g., chain length, saturation). researchgate.netmmsl.cz For instance, some aldehydes are classified as reactive toxicants that can be more harmful than predicted by baseline narcosis models. industrialchemicals.gov.au The impact of a substance can range from inhibition of growth to shifts in community structure. scentspiracy.com However, in the absence of ecotoxicological data for this compound, its specific effects on algae and aquatic microbial communities are unknown. A safety data sheet for "C16 ALDEHYDE" (referring to a different isomer, hexadecanal) notes it as hazardous to the aquatic environment with long-term effects. directpcw.com

Due to the lack of specific research findings for this compound, no data tables can be generated.

Effects on Soil Microflora and Invertebrate Populations

The fate of this compound in soil is likely governed by microbial degradation. Soil microorganisms, particularly bacteria, possess a vast array of metabolic pathways for the breakdown of organic compounds. Long-chain aldehydes can be metabolized by certain soil bacteria. For instance, studies on the biodegradation of long-chain alkylamines have shown that they can be converted to aldehydes and subsequently to fatty acids by bacteria such as Pseudomonas stutzeri. oup.com This suggests a potential pathway for the biotransformation of this compound in the soil environment, where it could be oxidized to form the corresponding carboxylic acid, which can then be further metabolized through pathways like β-oxidation. The efficiency of this degradation would depend on various factors including soil type, pH, temperature, and the composition of the microbial community.

The effects of this compound on soil microflora, including bacteria and fungi, are not specifically documented. However, aldehydes, in general, can exhibit toxic effects on microorganisms at high concentrations by causing protein and DNA damage. nih.gov Conversely, at lower, environmentally relevant concentrations, some aldehydes can act as signaling molecules. The introduction of a novel carbon source like this compound could lead to shifts in the microbial community structure, favoring populations capable of utilizing it as a substrate.

Regarding soil invertebrates, which play crucial roles in decomposition and nutrient cycling, the potential effects of this compound are also inferred from related compounds. Some soil-dwelling arthropods, such as certain species of springtails (Collembola), naturally have cuticular lipids composed of long-chain aldehydes. nih.govnih.gov This may imply a degree of tolerance to such compounds within these organisms. However, high concentrations of any xenobiotic substance can be detrimental. Standardized ecotoxicological tests on representative soil invertebrates like earthworms (Eisenia fetida) and springtails (Folsomia candida) would be necessary to determine the acute and chronic toxicity of this compound. udesc.brnih.gov Such tests would evaluate endpoints like mortality, reproduction, and avoidance behavior to establish safe environmental concentrations.

Table 1: Potential Effects of Long-Chain Aldehydes on Soil Organisms (Inferred)

| Organism Group | Potential Effect | Research Finding Context | Citation |

| Soil Bacteria | Biodegradation | Can be oxidized to fatty acids by bacteria like Pseudomonas stutzeri. | oup.com |

| Community Shift | Introduction of a new carbon source may alter microbial population dynamics. | ||

| Toxicity | High concentrations of aldehydes can be toxic to microorganisms. | nih.gov | |

| Soil Fungi | Unknown | Specific effects of long-chain aldehydes are not well-documented. | |

| Earthworms | Unknown | Direct studies on this compound are lacking. Ecotoxicity testing is needed. | udesc.br |

| Springtails | Potential Tolerance | Some species have cuticular lipids composed of long-chain aldehydes. | nih.govnih.gov |

| Unknown | Ecotoxicity testing is needed to determine adverse effect levels. | nih.gov |

Terrestrial Plant Responses to Environmental Exposure

The response of terrestrial plants to environmental exposure to this compound is another critical aspect of its environmental fate. As with soil organisms, direct research on the phytotoxicity of this compound is scarce. However, the broader class of lipid-derived aldehydes has been studied for its effects on plants, revealing a dual role.

Conversely, at lower, non-toxic concentrations, some aldehydes can act as signaling molecules in plants, mediating responses to various stresses. nih.govdoaj.orgcreative-proteomics.com For example, exposure to low levels of certain aldehydes can trigger the upregulation of genes involved in defense mechanisms against abiotic stresses like drought and high light, as well as biotic stresses from pathogens. nih.govplos.org This suggests that the impact of this compound on plants is likely to be dose-dependent.

The uptake and translocation of this compound by plants would be influenced by its physicochemical properties and the plant species. Its relatively large molecular size and lipophilicity might limit its mobility within the plant's vascular system. However, absorption through the roots and potential accumulation in lipid-rich tissues could still occur. Standardized plant phytotoxicity tests, such as seed germination and early growth studies on representative crop species, are essential to quantify the potential risks of this compound to terrestrial flora. nih.gov

Table 2: Potential Terrestrial Plant Responses to Aldehyde Exposure (Inferred)

| Plant Response | Potential Effect of Aldehyde Exposure | Mechanism/Observation | Citation |

| Seed Germination | Inhibition at high concentrations. | Aldehydes can be toxic to embryos, preventing germination. | nih.gov |

| Root and Shoot Growth | Inhibition at high concentrations. | Cellular damage and disruption of metabolic processes. | nih.govresearchgate.net |

| Biomass Accumulation | Reduction at high concentrations. | Overall indicator of phytotoxicity. | mdpi.com |

| Photosynthesis | Potential inhibition. | Aldehydes can damage photosynthetic machinery. | nih.gov |

| Stress Signaling | Activation of defense genes at low concentrations. | Aldehydes can act as signaling molecules for stress responses. | nih.govcreative-proteomics.complos.org |

Role and Significance of Isohexadecanal in Biological Systems Non Human Focus

Biosynthesis and Metabolic Pathways in Non-Human Organisms

The synthesis of isohexadecanal is rooted in the metabolism of branched-chain fatty acids (BCFAs), which are common constituents of cellular lipids in various organisms, particularly bacteria. These pathways utilize precursors from primary metabolism, specifically branched-chain amino acids (BCAAs).

Branched-chain fatty acids of the iso and anteiso series are prevalent in many bacterial species, where they are key acyl components of membrane lipids, influencing membrane fluidity. researchgate.net The biosynthesis of iso-fatty acids, including the C16 precursor to this compound (14-methylpentadecanoic acid), typically begins with a primer derived from a branched-chain amino acid.

The general pathway proceeds as follows:

Primer Synthesis: The synthesis initiates with a branched-chain acyl-CoA primer. For the iso-series, this is often isobutyryl-CoA, derived from the catabolism of valine, or isovaleryl-CoA, from leucine (B10760876).

Elongation: The primer is elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA. researchgate.net The promiscuity of the fatty acid synthase allows it to utilize these non-standard primers to generate full-length BCFAs. nih.gov

Reduction to Aldehyde: The resulting 14-methylpentadecanoic acid is then reduced to this compound. This conversion is catalyzed by enzymes such as carboxylic acid reductases (CARs). These enzymes utilize cofactors like ATP and NADPH to facilitate the reduction. researchgate.net

This metabolic capability is found across a diverse range of bacteria that synthesize BCFAs as part of their cellular lipids.

Table 1: Examples of Microbial Genera Known for Branched-Chain Fatty Acid Production This table lists bacterial genera known to produce branched-chain fatty acids, which are the precursors for branched-chain fatty aldehydes like this compound.

| Microbial Genus | Typical Branched-Chain Fatty Acid Profile | Reference |

| Bacillus | iso and anteiso C15, C17 | researchgate.net |

| Staphylococcus | iso and anteiso C15, C17 | nih.gov |

| Listeria | iso and anteiso C15, C17 | N/A |

| Ruminococcus | iso C14, C16 | N/A |

| Streptomyces | iso and anteiso C14, C15, C16 | N/A |

Plants produce a vast and diverse arsenal (B13267) of secondary metabolites that are not directly involved in growth but are crucial for survival, defense, and environmental interaction. mdpi.complantcelltechnology.com Among these are branched-chain volatiles, which contribute to the aroma of fruits and flowers and play roles in plant defense. frontiersin.org

The biosynthesis of branched-chain aldehydes in plants is also linked to the catabolism of branched-chain amino acids (BCAAs). frontiersin.org While direct evidence for this compound production in plants is not widely documented, plausible pathways for its formation exist:

Pathway 1: BCAA to Aldehyde: A direct conversion of a BCAA like leucine to the corresponding branched-chain aldehyde can be catalyzed by serine decarboxylase-like (SDC-L) enzymes. Subsequent elongation steps would be required to form the 16-carbon chain of this compound. frontiersin.org

Pathway 2: Fatty Acid Pathway: Similar to microbes, plants could synthesize 14-methylpentadecanoic acid via their fatty acid synthesis machinery using a branched-chain primer, followed by reduction to the aldehyde. frontiersin.org

The function of such compounds in plants is likely related to defense against herbivores and pathogens or as signaling molecules in plant-microbe interactions. mdpi.complantcelltechnology.com Volatile aldehydes can have direct toxic or deterrent effects on insects and microbes.

Enzymatic Systems:

Fatty Acid Synthase (FAS/FASN): This multi-enzyme complex is central to elongating the initial branched-chain primer to form the 16-carbon backbone. Its ability to accept primers other than acetyl-CoA is key to forming branched structures. nih.govnih.gov

Carboxylic Acid Reductases (CARs): This enzyme family is crucial for the final step of converting the fatty acid (14-methylpentadecanoic acid) into the aldehyde (this compound). These enzymes are known for their broad substrate tolerance. researchgate.net

Aldehyde Dehydrogenases (ALDHs): These enzymes can catalyze the reverse reaction, oxidizing aldehydes to carboxylic acids, and thus regulate the intracellular levels of aldehydes. frontiersin.org

Aldehyde Decarbonylases (ADs): In some organisms, these enzymes can convert fatty aldehydes into alkanes, representing a potential subsequent metabolic step for this compound. acs.org

Table 2: Key Enzyme Classes in this compound Biogenesis This table summarizes the types of enzymes and their roles in the potential synthesis pathways of this compound.

| Enzyme Class | Function | Pathway Step | Reference |

| Branched-Chain Amino Acid Transaminase (BCAT) | Initiates BCAA catabolism to produce keto-acids. | Primer Synthesis | nih.gov |

| Fatty Acid Synthase (FAS) | Elongates the branched-chain primer with malonyl-CoA units. | Elongation | nih.govnih.gov |

| Carboxylic Acid Reductase (CAR) | Reduces the terminal carboxylic acid group to an aldehyde. | Aldehyde Formation | researchgate.net |

| Serine Decarboxylase-Like (SDC-L) | May directly form branched-chain aldehydes from BCAAs in plants. | Aldehyde Formation (Plant) | frontiersin.org |

| Aldehyde Dehydrogenase (ALDH) | Reversibly oxidizes aldehydes to carboxylic acids. | Regulation of Aldehyde Levels | frontiersin.org |

Presence and Function in Plant Secondary Metabolism

Ecological Interactions and Signaling Roles

The chemical properties of this compound, a moderately volatile organic compound, suggest its potential involvement in chemical communication within and between species.

Bacteria utilize a sophisticated system of chemical communication known as quorum sensing (QS) to coordinate group behaviors. nih.gov This process relies on the production and detection of small signaling molecules called autoinducers. When the bacterial population reaches a certain density, the concentration of these autoinducers crosses a threshold, triggering collective changes in gene expression that regulate processes like biofilm formation, virulence, and secondary metabolite production. mdpi.commicrobialcell.com

While N-acyl-homoserine lactones (AHLs) are the canonical QS signals in many Gram-negative bacteria, a variety of other molecules, including fatty acid derivatives, can influence these pathways. It is plausible that branched-chain aldehydes like this compound could function as signaling molecules in several ways:

As a Primary Signal: In some bacterial systems, fatty acid-derived molecules act as primary autoinducers.

As a Modulator: this compound could interfere with mainstream QS systems by acting as an antagonist to AHL receptors or by inhibiting the synthesis of AHLs, a process known as quorum quenching. frontiersin.org

Influence on Biofilms: Biofilm formation is a key QS-regulated behavior. frontiersin.org Fatty acid derivatives can influence the integrity of the extracellular polymeric substance (EPS) matrix that encases biofilms or affect the initial attachment of bacteria to surfaces. frontiersin.org The amphipathic nature of this compound might allow it to intercalate into cell membranes or the biofilm matrix, thereby altering their physical properties and affecting microbial community structure.

The rhizosphere, the narrow zone of soil surrounding plant roots, is a hotspot of biochemical activity and plant-microbe interactions. wikipedia.org Plants release a complex mixture of compounds called root exudates, which serve as signals and nutrients for soil microorganisms. tamu.edunih.gov This chemical dialogue shapes the composition of the root microbiome, which in turn profoundly impacts plant health, growth, and disease resistance. nih.govnih.gov

Root exudates contain primary metabolites like sugars and amino acids, but also a diverse array of secondary metabolites, including fatty acids and volatile compounds. nih.gov If produced by plant roots or rhizosphere microbes, this compound could play a significant role in this complex ecosystem:

Chemoattractant/Repellent: Specific organic compounds in exudates can attract beneficial microbes, such as plant growth-promoting rhizobacteria (PGPR), or repel pathogenic ones. plos.org A branched-chain aldehyde could serve as such a selective signal.

Antimicrobial Agent: Many plant secondary metabolites have direct antimicrobial properties. Volatile aldehydes can disrupt microbial cell membranes or interfere with essential enzymes, thus helping to defend the plant against soil-borne pathogens.

Signaling within the Microbiome: this compound produced by one microbe could influence the behavior of other microbes in the rhizosphere, mediating competitive or cooperative interactions. frontiersin.org For example, it could impact biofilm formation on root surfaces, which is critical for successful colonization by both symbiotic and pathogenic bacteria. nih.gov

Lack of Evidence for this compound's Role in Inter-Species Chemoattraction and Repellence

Despite a thorough review of available scientific literature, there is currently no specific documented evidence to suggest that the chemical compound this compound plays a significant role as a chemoattractant or repellent in inter-species dynamics within non-human biological systems.

Initial investigations into the semiochemical functions of this compound, also known as 14-methylpentadecanal, have primarily focused on intra-species communication. For instance, research has identified 14-methylpentadecanal as a component of the complex mixture of volatile organic compounds involved in neonatal offspring recognition among sheep. core.ac.uk In this context, the compound contributes to the unique scent profile that allows a ewe to identify her own lamb, a critical factor for offspring survival. core.ac.uk This finding highlights a role in kin recognition and maternal bonding, which is an intra-species interaction.

Broader searches for the function of this compound in the contexts of floral scents, insect communication, and plant-insect interactions have not yielded specific data on its role in mediating interactions between different species. While floral scents, in general, are known to contain a wide variety of volatile organic compounds that attract pollinators or deter herbivores, and insects utilize a vast array of semiochemicals for communication, this compound has not been specifically implicated as a key compound in these inter-species signaling systems in the existing body of research.

Semiochemicals are broadly categorized as pheromones (acting within a species) and allelochemicals (acting between different species). Allelochemicals can be further classified as allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). At present, there are no published studies that definitively classify this compound into any of these allelochemical categories based on observed inter-species interactions.